Cep 7055

Description

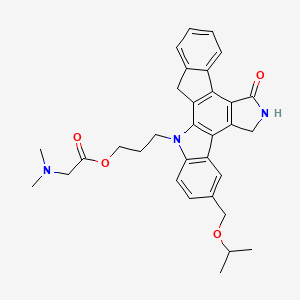

CEP-7055 is a fully synthetic, orally active N,N-dimethyl glycine ester prodrug of CEP-5214, a fused pyrrolocarbazole derivative. It acts as a pan-inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases (VEGFR-1/FLT-1, VEGFR-2/KDR, and VEGFR-3/FLT-4), with biochemical IC50 values of 12 nM, 18 nM, and 17 nM, respectively . Preclinical studies demonstrated its potent antiangiogenic and antitumor efficacy across diverse tumor models, including glioblastoma, colon carcinoma, melanoma, and pancreatic cancer . Chronic oral administration (11.9–23.8 mg/kg twice daily) inhibited tumor growth by 50–90% in subcutaneous xenografts and reduced metastases in orthotopic models . Despite promising preclinical data, CEP-7055 failed to show clinical activity in Phase I trials, leading to discontinuation .

Properties

CAS No. |

402857-58-3 |

|---|---|

Molecular Formula |

C32H35N3O4 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate |

InChI |

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37) |

InChI Key |

UHEBDUAFKQHUBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CEP 7055 CEP-7055 CEP7055 N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of CEP-7055 revolves around two primary objectives: (1) assembly of the indenopyrrolocarbazole scaffold (CEP-5214) and (2) prodrug derivatization via esterification with N,N-dimethylglycine. Retrosynthetically, the process can be segmented into three phases:

- Core Structure Formation : Construction of the indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-one framework.

- Side Chain Introduction : Installation of the 9-isopropoxymethyl and 12-(3-hydroxypropyl) substituents.

- Prodrug Synthesis : Esterification of the 12-hydroxypropyl group with N,N-dimethylglycine to yield CEP-7055.

Key challenges included optimizing solubility for purification and ensuring regioselective functionalization to maintain nanomolar-scale VEGF-R inhibition.

Stepwise Synthesis of CEP-5214

Indenopyrrolocarbazole Core Assembly

The indenopyrrolocarbazole core was synthesized via a convergent route involving cyclocondensation and annulation reactions. Initial steps utilized a Friedel-Crafts alkylation to couple indole derivatives with electrophilic intermediates, followed by palladium-catalyzed cross-coupling to establish the pyrrolocarbazole system. A critical optimization involved employing a dimethoxybenzhydryl protecting group, which improved solubility in organic solvents and facilitated chromatographic purification.

Substituent Functionalization

9-Alkoxymethyl Group Installation

The 9-position was functionalized via nucleophilic substitution using isopropoxymethyl chloride under basic conditions (K₂CO₃, DMF, 60°C). This step required careful control of steric hindrance, as branching at the α-position (e.g., tert-butoxymethyl) reduced VEGF-R2 inhibitory activity by >10-fold. Isopropoxymethyl emerged as the optimal substituent, balancing potency (VEGF-R2 IC₅₀ = 8 nM) and synthetic feasibility.

12-(3-Hydroxypropyl) Side Chain Introduction

The N12 position was alkylated with 3-bromopropanol in the presence of NaH, yielding the 3-hydroxypropyl side chain. This modification was essential for cellular activity, with omission resulting in >50% loss of VEGF-R2 inhibition.

Prodrug Synthesis: Esterification to CEP-7055

To address poor aqueous solubility, the 3-hydroxypropyl group of CEP-5214 was esterified with N,N-dimethylglycine. The reaction employed N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under inert conditions, achieving 85% yield after column chromatography. The ester prodrug (CEP-7055) exhibited a 20-fold increase in water solubility compared to CEP-5214, enabling oral administration.

Table 1. Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Core Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C | 62 |

| 2 | 9-Isopropoxymethyl Installation | i-PrOCH₂Cl, K₂CO₃, DMF, 60°C | 78 |

| 3 | N12 Alkylation | 3-Bromopropanol, NaH, THF, 0°C → RT | 65 |

| 4 | Esterification | DCC, DMAP, CH₂Cl₂, RT, 24h | 85 |

Analytical Characterization and Quality Control

Structural Elucidation

- High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular formula C₃₂H₃₅N₃O₄ (MW 525.6 g/mol).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) revealed characteristic peaks at δ 7.85 (indenyl H), 4.45 (isopropoxymethyl OCH₂), and 3.20 (dimethylamino CH₃).

- HPLC Purity : >98% by reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Process Optimization and Scale-Up Challenges

Protecting Group Strategy

The dimethoxybenzhydryl group was critical for intermediates’ solubility but required selective deprotection under mild acidic conditions (HCl/EtOAc). Alternative protecting groups (e.g., trityl) led to side reactions during alkylation.

Esterification Efficiency

Initial esterification attempts using EDCI/HOBt resulted in emulsions, complicating purification. Switching to DCC/DMAP in CH₂Cl₂ improved phase separation and yield.

Chemical Reactions Analysis

Key Structural Features:

Biochemical Kinase Inhibition

CEP-7055’s active metabolite, CEP-5214, directly inhibits VEGF-R tyrosine kinases through competitive ATP binding .

Kinase Inhibition Profile :

| Kinase Target | IC₅₀ (nM) | Mechanism of Inhibition |

|---|---|---|

| VEGF-R2 (KDR) | 18 | Blocks ATP binding, preventing autophosphorylation. |

| VEGF-R1 (FLT-1) | 12 | Inhibits ligand-dependent signaling. |

| VEGF-R3 (FLT-4) | 17 | Reduces lymphangiogenesis pathways. |

-

Reaction Specificity : CEP-5214 shows >100-fold selectivity for VEGF-Rs over unrelated kinases (e.g., EGFR, PDGFR) .

Metabolic Activation

In vivo, CEP-7055 undergoes hydrolysis to release CEP-5214 :

-

Reaction :

CEP-7055 (ester) + H₂O → CEP-5214 (active) + N,N-dimethyl glycine -

Catalysis : Hydrolysis is mediated by esterases in the liver and plasma.

-

Pharmacokinetics :

Inhibition of VEGF-Induced Signaling

CEP-5214 disrupts VEGF-R2 phosphorylation in endothelial cells:

-

Reaction :

VEGF binding → VEGF-R2 dimerization → CEP-5214 binds ATP site → Blocks tyrosine kinase activation . -

Cellular Assay Data :

Anti-Angiogenic Effects in Preclinical Models

CEP-7055’s chemical activity translates to functional outcomes:

-

Matrigel Implant Assay : 82% inhibition of neovascularization at 23.8 mg/kg .

-

Tumor Xenograft Models :

Tumor Model Max Inhibition vs. Control U87MG glioblastoma 90% HT-29 colon carcinoma 75% -

Mechanistic Correlation : Reduced microvessel density (22–38%) via CD34/Factor VIII staining .

Reversibility and Toxicity Profile

Scientific Research Applications

CEP-7055 has a wide range of scientific research applications:

Mechanism of Action

CEP-7055 exerts its effects by inhibiting the vascular endothelial growth factor receptor kinase axes in the tumor angiogenic cascade . It targets multiple vascular endothelial growth factor receptors, including VEGF-R2/KDR, VEGF-R1/FLT-1, and VEGF-R3/FLT-4 . This inhibition leads to a reduction in angiogenesis and tumor growth .

Comparison with Similar Compounds

Target Specificity and Biochemical Activity

Key Insights :

- CEP-7055’s pan-VEGFR inhibition differentiates it from selective inhibitors like ZD4190 and ZM323881, which focus on VEGFR-2 .

Preclinical Antitumor Efficacy

Key Insights :

- CEP-7055 showed broad-spectrum efficacy but required combination therapy (e.g., temozolomide) for survival benefits, unlike Bevacizumab, which achieved clinical approval as a monotherapy and in combinations .

- Sunitinib and BIBF 1120 demonstrated stronger single-agent activity, likely due to multi-target inhibition .

Clinical Development and Limitations

Key Insights :

- Approved multi-target agents (Sunitinib) or biologics (Bevacizumab) remain superior in balancing efficacy and tolerability .

Biological Activity

CEP-7055 is a novel compound developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases. It is recognized for its antiangiogenic properties and antitumor efficacy, making it a significant candidate in cancer therapy. This article delves into the biological activity of CEP-7055, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

CEP-7055 functions primarily by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure nutrients and oxygen for growth. The compound specifically targets the following VEGF receptors:

- VEGF-R1/FLT-1

- VEGF-R2/KDR

- VEGF-R3/FLT-4

In biochemical assays, CEP-7055 demonstrated impressive inhibitory potency with IC50 values of approximately 18 nM for VEGF-R2, 12 nM for VEGF-R1, and 17 nM for VEGF-R3 .

In Vitro Studies

In vitro studies have shown that CEP-7055 effectively inhibits VEGF-stimulated autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of around 10 nM. Additionally, it has been shown to inhibit capillary tube formation on Matrigel, indicating its potential to disrupt angiogenesis at low nanomolar concentrations .

In Vivo Studies

Tumor Models:

CEP-7055 has been tested in various murine models, demonstrating significant antitumor activity across multiple cancer types. Key findings include:

- A375 Melanomas: Significant tumor growth inhibition.

- U251MG and U87MG Glioblastomas: Marked reductions in tumor volume.

- MCF-7 Breast Carcinomas: Effective in reducing tumor size and metastasis .

Table 1: Summary of Antitumor Efficacy in Various Models

| Tumor Type | Model Type | Dose (mg/kg) | % Inhibition |

|---|---|---|---|

| A375 Melanoma | Subcutaneous | 23.8 | 50–90% |

| U251MG Glioblastoma | Subcutaneous | 23.8 | 60% |

| MCF-7 Breast Carcinoma | Subcutaneous | 11.9–23.8 | 55% |

| ASPC-1 Pancreatic Carcinoma | Orthotopic | 23.8 | 70% |

Antiangiogenic Activity

CEP-7055's antiangiogenic effects were assessed using rat aortic ring assays and HUVEC cultures. The compound exhibited dose-dependent inhibition of microvessel growth and capillary tube formation, affirming its role as a potent antiangiogenic agent .

Safety and Tolerability

In preclinical studies involving chronic administration (up to 65 days), CEP-7055 was well tolerated with no significant toxicity observed. This safety profile is crucial for its progression into clinical trials .

Clinical Implications

Given its potent biological activity and favorable safety profile, CEP-7055 has progressed into Phase I clinical trials for cancer patients. The ongoing research aims to evaluate its efficacy in combination with other therapeutic agents, particularly in solid tumors where angiogenesis plays a pivotal role in disease progression .

Q & A

Q. What are the primary molecular targets of CEP-7055, and how is its inhibitory activity validated in preclinical models?

CEP-7055 is a pan-inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), with IC50 values in the range of 12–18 nM . Its inhibitory activity is validated through in vitro kinase assays measuring phosphorylation suppression and in vivo subcutaneous tumor xenograft models. For example, orthotopic glioblastoma models showed reduced intratumoral microvessel density (via CD34 staining) and improved survival in mice treated with CEP-7055 alone or in combination with temozolomide .

Q. How does the prodrug design of CEP-7055 (derived from CEP-5214) address pharmacokinetic challenges?

CEP-7055 is the N,N-dimethylglycine ester prodrug of CEP-5214, synthesized to overcome the parent compound’s low aqueous solubility (10 µg/mL). The prodrug increases solubility to 40 mg/mL (as HCl salt) and achieves 15–20% bioavailability in animal models, enabling oral administration . Validation involves comparative pharmacokinetic studies measuring plasma levels of the active metabolite (CEP-5214) post-administration .

Q. What preclinical models demonstrate the antiangiogenic and antitumor efficacy of CEP-7055?

Key models include:

- Glioblastoma : Orthotopic xenografts in nude mice showed a 36% increase in median survival (261 vs. 192 days) when CEP-7055 was combined with temozolomide .

- Colon carcinoma : CT-26 tumor models revealed reduced hepatic metastatic burden with CEP-7055 combined with irinotecan .

- Subcutaneous tumors : Reduced tumor growth and metastases in breast cancer and CNS tumor models .

Advanced Research Questions

Q. What methodological approaches are used to resolve contradictions between preclinical efficacy and clinical trial outcomes for CEP-7055?

Despite strong preclinical data (e.g., tumor growth inhibition and anti-metastatic effects in glioblastoma ), CEP-7055 failed in Phase I trials . Researchers should investigate:

- Species-specific differences : Human vs. murine VEGF signaling pathways or tumor microenvironments .

- Dosing limitations : Clinical doses may not achieve plasma concentrations equivalent to preclinical efficacious levels .

- Compensatory angiogenic pathways : Upregulation of FGF-R or TIE-2 in human tumors, as later studies targeted these with analogues like CEP-11981 .

Q. How can researchers optimize combination therapy strategies using CEP-7055 analogues?

Post-CEP-7055 studies synthesized 11 analogues to inhibit "complementary angiogenic targets" (e.g., TIE-2, FGF-R1). Methodological insights include:

- Structure-activity relationship (SAR) analysis : Modifying the indenopyrrolocarbazole scaffold to enhance multi-target inhibition .

- Synergy screening : Testing combinations with cytotoxic agents (e.g., temozolomide) using orthotopic models and survival metrics .

Q. What experimental designs are critical for evaluating CEP-7055’s impact on tumor metastasis?

- Orthotopic implantation : Mimics metastatic spread (e.g., CT-26 colon carcinoma liver metastases) .

- Longitudinal imaging : Quantify metastatic burden via MRI or bioluminescence.

- Biomarker analysis : Measure circulating VEGF levels or tumor-derived exosomes to correlate with treatment response .

Q. How do researchers address oxidative stress artifacts in studies involving indole/carbazole derivatives like CEP-7055?

Early hypotheses linked indole derivatives to ROS-mediated cytotoxicity, but CEP-7055’s efficacy is VEGF-R-specific. To exclude ROS confounding:

- Control experiments : Compare ROS levels in cells treated with CEP-7055 vs. ROS-generating indoles (e.g., compounds b, c vs. d, f) .

- Antioxidant co-treatment : Assess whether N-acetylcysteine reverses antitumor effects .

Methodological Guidance for Future Studies

Q. What are best practices for designing reproducible pharmacokinetic studies for kinase inhibitors like CEP-7055?

- Dose normalization : Adjust for species-specific metabolic rates (e.g., mouse-to-human scaling factors) .

- Bioanalytical validation : Use LC-MS/MS to quantify CEP-5214 in plasma, ensuring detection limits align with preclinical efficacious concentrations .

Q. How should researchers validate target engagement in vivo for CEP-7055?

Q. What lessons from CEP-7055’s development inform the design of next-generation VEGF-R inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.